An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Foreword: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures," a testament to their ability to interact with multiple biological targets. The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a prominent member of this class, with derivatives exhibiting a wide array of biological activities, including bronchodilatory effects. The introduction of a primary amine at the 7-position, yielding 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, provides a critical handle for synthetic elaboration, opening a gateway to a diverse chemical space for drug discovery and development. This guide offers a comprehensive overview of the synthesis and detailed characterization of this valuable intermediate, tailored for researchers and scientists in the pharmaceutical and allied industries.
Strategic Synthesis: A Three-Step Approach to the Target Amine
The most logical and widely applicable synthetic route to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine commences with the construction of the benzodioxepin core, followed by regioselective nitration and subsequent reduction of the nitro group to the desired primary amine. This strategy is both efficient and allows for large-scale production.
Step 1: Synthesis of the 3,4-Dihydro-2H-1,5-benzodioxepin Core
The foundational step involves the Williamson ether synthesis, a robust and well-established method for forming ether linkages. In this case, catechol is reacted with a suitable three-carbon dielectrophile, typically 1,3-dibromopropane, in the presence of a base.
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Causality of Experimental Choices:
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Catechol and 1,3-Dibromopropane: Catechol provides the benzene ring and the two oxygen atoms, while 1,3-dibromopropane acts as the three-carbon linker to form the seven-membered dioxepine ring.[1]
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Base (e.g., Potassium Carbonate): A base is essential to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions required for the SN2 reaction with 1,3-dibromopropane.
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Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is chosen to facilitate the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophile.
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Step 2: Regioselective Nitration
The second step is an electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the benzodioxepin ring. The ether oxygens are ortho-, para-directing activators, making the 7-position (para to one of the oxygens) a primary site for substitution.
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Causality of Experimental Choices:
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Nitrating Mixture (Nitric Acid and Sulfuric Acid): This classic combination generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary to overcome the aromaticity of the benzene ring.
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Controlled Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermicity of the reaction and minimize the formation of dinitrated and other side products.
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Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the target primary amine. Several reducing agents can accomplish this transformation.
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Causality of Experimental Choices:
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Reducing Agent (e.g., Tin(II) Chloride, Catalytic Hydrogenation): Tin(II) chloride in the presence of a strong acid like HCl is a common and effective method for the reduction of aromatic nitro compounds. Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) offers a cleaner reduction pathway. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.
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Visualizing the Synthetic Pathway
Caption: Synthetic route to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of the title compound.
Materials and Reagents
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Catechol
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1,3-Dibromopropane
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Potassium Carbonate (anhydrous)
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N,N-Dimethylformamide (DMF)
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Nitric Acid (fuming)
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Sulfuric Acid (concentrated)
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Tin(II) Chloride Dihydrate
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Hydrochloric Acid (concentrated)
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Sodium Hydroxide
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Ethyl Acetate
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Hexanes
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Deionized Water
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Magnesium Sulfate (anhydrous)
Step-by-Step Procedure
Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine
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To a stirred solution of catechol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
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Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture at room temperature.
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Heat the mixture to 80-90 °C and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,4-dihydro-2H-1,5-benzodioxepine as a colorless oil or low-melting solid.
Step 2: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine
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Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
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Slowly add 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.
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In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the solution of the benzodioxepine, ensuring the temperature does not exceed 10 °C.
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Stir the reaction mixture at 0-5 °C for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
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Dry the solid to obtain 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine as a pale yellow solid.[2]
Step 3: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
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To a stirred suspension of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
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Heat the mixture to reflux (approximately 78 °C).
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Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.
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Continue refluxing for 3-4 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
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Extract the product with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine as a solid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Comprehensive Characterization of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are based on established spectroscopic principles and data for analogous structures.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂[3] |
| Molecular Weight | 165.19 g/mol [3] |
| Appearance | Off-white to pale brown solid |
| CAS Number | 175136-34-2[3] |
¹H NMR Spectroscopy (Predicted)
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Solvent: CDCl₃ or DMSO-d₆
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Expected Chemical Shifts (δ, ppm):
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~6.6-6.8 (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants.
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~4.8-5.2 (br s, 2H): Amine (-NH₂) protons. This peak may be broad and its chemical shift is concentration-dependent. It will exchange with D₂O.
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~4.1-4.3 (t, 2H): Methylene protons adjacent to one of the ether oxygens (-OCH₂-).
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~3.9-4.1 (t, 2H): Methylene protons adjacent to the other ether oxygen (-OCH₂-).
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~2.0-2.2 (quint, 2H): Central methylene protons of the propyl linker (-CH₂-).
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¹³C NMR Spectroscopy (Predicted)
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Solvent: CDCl₃ or DMSO-d₆
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Expected Chemical Shifts (δ, ppm):
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~140-150: Aromatic carbons attached to oxygen and nitrogen.
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~110-125: Aromatic carbons.
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~70-75: Methylene carbons adjacent to the ether oxygens (-OCH₂-).
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~30-35: Central methylene carbon of the propyl linker (-CH₂-).
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Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (two bands for a primary amine) |
| 3000-3100 | Aromatic C-H stretching |
| 2850-3000 | Aliphatic C-H stretching |
| ~1620 | N-H bending (scissoring) |
| ~1500, ~1450 | Aromatic C=C stretching |
| 1200-1300 | Aryl-O stretching (asymmetric) |
| 1000-1100 | Aryl-O stretching (symmetric) and C-N stretching |
| ~800-850 | Out-of-plane C-H bending (aromatic) |
Mass Spectrometry
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Ionization Mode: Electrospray Ionization (ESI)
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Expected m/z Values:
Applications in Drug Development and Future Perspectives
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine serves as a crucial building block for the synthesis of a wide range of derivatives with potential therapeutic applications. The primary amine functionality is a versatile handle for introducing various substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.
The benzodioxepine scaffold, being a "privileged structure," has been incorporated into molecules targeting a variety of receptors and enzymes.[1] The conformational flexibility of the seven-membered ring, coupled with the electronic properties of the benzodioxepine system, allows for favorable interactions with biological targets. The amine group can act as a hydrogen bond donor or acceptor, or as a basic center for salt formation to improve solubility and pharmacokinetic properties.
Future research will likely focus on the development of novel derivatives of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine with enhanced potency, selectivity, and drug-like properties for a range of therapeutic areas, including but not limited to central nervous system disorders, cardiovascular diseases, and oncology.
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